molecular formula C10H13N3O5 B1497426 (1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol CAS No. 1055027-48-9

(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol

Cat. No.: B1497426
CAS No.: 1055027-48-9
M. Wt: 255.23 g/mol
InChI Key: WGDPRIZUIYIENM-IWSPIJDZSA-N
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Preparation Methods

The synthetic routes and reaction conditions for LX-2932 involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods for LX-2932 would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

LX-2932 undergoes various chemical reactions, including:

    Oxidation: LX-2932 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert LX-2932 into reduced forms, altering its chemical properties.

    Substitution: LX-2932 can undergo substitution reactions where specific functional groups are replaced with others, leading to different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LX-2932 has been explored for various scientific research applications, including:

Mechanism of Action

LX-2932 exerts its effects by inhibiting sphingosine 1-phosphate lyase, an enzyme responsible for the degradation of sphingosine 1-phosphate. By inhibiting this enzyme, LX-2932 increases the levels of sphingosine 1-phosphate, which can modulate immune responses and reduce inflammation. The molecular targets and pathways involved include the sphingosine 1-phosphate signaling pathway, which plays a critical role in immune cell trafficking and function .

Properties

CAS No.

1055027-48-9

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

(1R,2S,3R)-1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12)/t7-,8-,9-/m1/s1

InChI Key

WGDPRIZUIYIENM-IWSPIJDZSA-N

Isomeric SMILES

C1=CON=C1C2=NC=C(N2)[C@H]([C@@H]([C@@H](CO)O)O)O

SMILES

C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O

Canonical SMILES

C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O

Synonyms

1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol
LX 2932
LX-2932
LX2932

Origin of Product

United States

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